N-Methyl carvedilol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Methyl carvedilol involves several key intermediates and reaction conditions that have been optimized to minimize impurities and improve yields. For instance, a new and facile synthesis method for the intermediate 5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-one towards the synthesis of carvedilol has been described, which avoids the formation of bis compound impurities (Naidu et al., 2010). Another approach involves avoiding bis impurity by choosing a simple ethanamine to open the oxirane ring, leading to high-purity carvedilol (An et al., 2010).

Molecular Structure Analysis

The crystal structure of carvedilol reveals the presence of a pair of enantiomers with hydrogen bonds between them, showing two planes in the molecule. This understanding is crucial for the synthesis and application of N-Methyl carvedilol (Wei et al., 1998).

Chemical Reactions and Properties

Carvedilol's antioxidant properties, including radical-scavenging and iron-chelating abilities, contribute to its therapeutic effects. These properties are indicative of the chemical reactivity and potential for N-Methyl carvedilol to also possess similar characteristics (Oettl et al., 2001).

Physical Properties Analysis

The physicochemical properties of carvedilol, such as solubility, flowability, and polymorphism, are crucial for its formulation and efficacy. Carvedilol exhibits different polymorphs depending on the synthesis route and crystallization procedure, influencing its physical properties and bioavailability (Alves et al., 2016).

Chemical Properties Analysis

The reactivity of carvedilol with pharmaceutical excipients, such as the formation of citric acid esters and amides in the solid state, is an important consideration for the stability and formulation of N-Methyl carvedilol. These reactions can affect the drug's efficacy and shelf life (Larsen et al., 2009).

Applications De Recherche Scientifique

Transdermal Therapeutic System

Research on a transdermal therapeutic system for carvedilol, using a matrix-type patch with hydrophilic and hydrophobic polymeric combinations, showed improved bioavailability and steady-state plasma concentrations. This development enhances carvedilol's efficacy in hypertension therapy (Ubaidulla et al., 2007).

Cardiomyopathy Treatment

A study on rats with dilated cardiomyopathy induced by autoimmune myocarditis found that low doses of carvedilol inhibited the progression of heart failure. This suggests a potential application in treating dilated cardiomyopathy (Watanabe et al., 2000).

Neuroprotective Activities

Carvedilol has demonstrated neuroprotective capacities, with effects on N-methyl-D-aspartate (NMDA) receptors and Na+ channels. This suggests its potential application in neurological disorders (Lysko et al., 1998).

Hypertension and Vascular Damage

Chronic oral treatment with carvedilol in hypertensive rats showed a reduction in blood pressure variability and target organ damage. This indicates its application in managing hypertension and related complications (Del Mauro et al., 2017).

Solubility and Dissolution Rate Improvement

The combination of carvedilol with methyl-β-cyclodextrin has been shown to significantly improve the solubility and dissolution rate of carvedilol, which is important for its oral administration (Hirlekar & Kadam, 2009).

Antioxidant Action Against Lipid Peroxidation

Carvedilol has been found to act as an antioxidant against lipid peroxidation, providing a protective action against vascular and myocardial damage (Noguchi et al., 2000).

Morbidity and Mortality Reduction in Chronic Heart Failure

Carvedilol has been shown to reduce the risk of death and hospitalization for cardiovascular causes in patients with chronic heart failure, indicating its potential for heart failure management (Packer et al., 1996).

Dependent on Nitric Oxide Production

Research indicates that the hemodynamic effect of carvedilol is partly dependent on endogenous nitric oxide production, suggesting a complex mechanism of action in cardiovascular diseases (Afonso et al., 2006).

Vascular Smooth Muscle Cell Proliferation Inhibition

Carvedilol has been observed to prevent vascular smooth muscle cell proliferation, migration, and neointimal formation following vascular injury. This suggests its role in treating conditions associated with abnormal vascular smooth muscle growth (Ohlstein et al., 1993).

Safety And Hazards

N-Methyl carvedilol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Carvedilol has been studied for its potential benefits in various conditions beyond its current indications. For instance, it may improve survival in patients with ascites and gastroesophageal varices . Furthermore, ongoing trials are exploring the potential benefit or harm of old and new pharmacological interventions that might offer further improvements in treatment for those with heart failure with reduced ejection fraction (HFrEF) and extend success to the treatment of patients with heart failure with preserved left ventricular ejection fraction (HFpEF) and other heart failure phenotypes .

Propriétés

IUPAC Name |

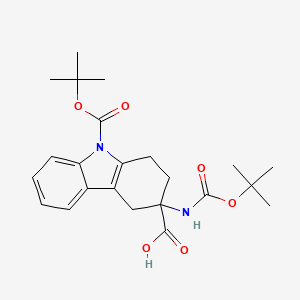

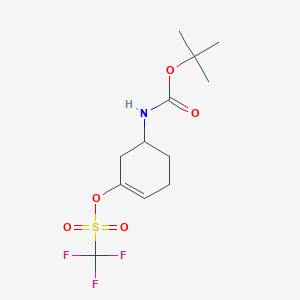

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYAQEVCUAUADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl carvedilol | |

CAS RN |

72956-35-5 |

Source

|

| Record name | N-Methyl carvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)